(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Description
(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O6S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a nitrophenyl group, a pyrrolidine ring, and an acetylsulfanyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to (4-nitrophenyl)methyl derivatives exhibit antimicrobial activity . For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties . In vitro experiments demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to strand breaks and subsequent cell death.
- Oxidative Stress Induction : The presence of the nitrophenyl group may enhance the generation of reactive oxygen species (ROS), contributing to cellular damage in pathogens and cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Madesclaire et al. (2013) evaluated the antimicrobial effects of various nitrophenyl derivatives, including (4-nitrophenyl)methyl compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 15 µg/mL |
B | Escherichia coli | 20 µg/mL |
C | Pseudomonas aeruginosa | 25 µg/mL |
Study 2: Antitumor Activity
In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 30 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | DNA intercalation |
A549 | 35 | ROS generation |
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-10(19)24-14-6-13(8-18)16(7-14)15(20)23-9-11-2-4-12(5-3-11)17(21)22/h2-5,13-14,18H,6-9H2,1H3/t13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJAKHUEXVPIA-KBPBESRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.